molecular formula C9H8BrN3O2 B1378080 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile CAS No. 1420800-37-8

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile

Cat. No. B1378080
CAS RN: 1420800-37-8
M. Wt: 270.08 g/mol
InChI Key: QDOQBNSEYVUOSV-UHFFFAOYSA-N
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Description

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile (3-BEAN) is a chemical compound that is used in a variety of scientific research applications. It is an important chemical intermediate in the synthesis of a variety of compounds and is used in many different types of laboratory experiments.

Scientific Research Applications

1. Crystal Structure and Molecular Conformation

Research by Payne et al. (2010) explored the crystal structures of compounds related to 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine. This study revealed variations in molecular conformation and packing, highlighting the importance of functionalization in ethylamine-nitroarenes. These findings contribute to our understanding of molecular interactions and can be applied in fields like material science and pharmaceuticals (Payne et al., 2010).

2. Enantiomeric Resolution and Chiral Separation

A study by Ali et al. (2016) involved enantiomeric resolution of compounds similar to 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile. This research is crucial for understanding the chiral properties of such compounds, which is vital in developing enantiomerically pure pharmaceuticals (Ali et al., 2016).

3. Hydrogen Bonding in Crystal Structures

Research by Glidewell et al. (2002) examined hydrogen bonding in compounds like 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile. Such studies aid in understanding the molecular arrangement and are significant for developing materials with specific properties (Glidewell et al., 2002).

4. Reactivity in Chemical Synthesis

The reactivity of related compounds in chemical synthesis was investigated by Khilifi et al. (2008). This research provides insights into how different functional groups affect the chemical reactivity, essential for designing synthetic routes in organic chemistry (Khilifi et al., 2008).

properties

IUPAC Name

3-bromo-4-(ethylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-12-9-7(10)3-6(5-11)4-8(9)13(14)15/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOQBNSEYVUOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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